
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone (1-BFPT) is an organic compound that has been studied for its potential applications in scientific research. It is a bromo-fluoro-pyridin-2-yl compound that is structurally related to other compounds of this type, such as 3-fluoro-4-bromopyridin-2-yl-1-trifluoroethanone (3-FBPTE). 1-BFPT has been studied for its ability to interact with proteins, enzymes, and other molecules, and for its potential uses in biochemistry and pharmacology.
Scientific Research Applications
Radiochemical Synthesis and Labelling
- [18F]FPyKYNE Synthesis : This compound, related to the chemical structure , has been utilized in the synthesis of [18F]FPyKYNE, a novel fluoropyridine-based structure. It is designed for the fluorine-18 labeling of macromolecules using copper-catalyzed click chemistry. This methodology is significant in the field of radiochemical synthesis for positron emission tomography (PET) imaging agents (Kuhnast et al., 2008).
Chemoselective Amination
- Functionalization of Fluoropyridines : Research has explored the chemoselective functionalization of similar fluoropyridine compounds, demonstrating the potential for selective amination. This process is crucial for developing various chemical products, highlighting the compound's versatility in organic synthesis (Stroup et al., 2007).
Synthesis of Complex Molecules
- Synthesis of Voriconazole : The compound has been employed in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This exemplifies its role in synthesizing complex therapeutic agents, demonstrating its value in pharmaceutical chemistry (Butters et al., 2001).
Radiolabeling of Oligonucleotides
- Radiolabeling for PET Imaging : It also plays a role in the design of [18F]fluoropyridine-based bromoacetamide reagents for labeling oligonucleotides. This application is particularly relevant in developing radiopharmaceuticals for PET imaging, showcasing its importance in nuclear medicine (Kuhnast et al., 2004).
Antibacterial and Antifungal Applications
- Antimicrobial Activity : The synthesis of novel derivatives involving similar fluoropyridines has been investigated for their potential antibacterial and antifungal activities. This indicates its potential use in developing new antimicrobial agents (Babu et al., 2015).
properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIZBCFNIXSTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




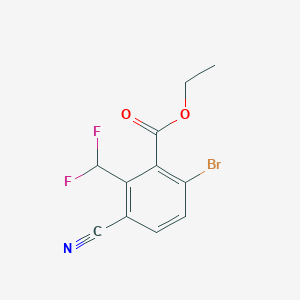


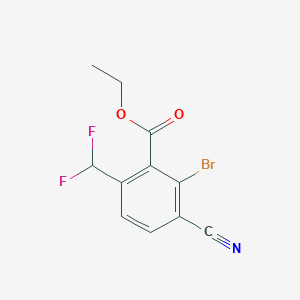
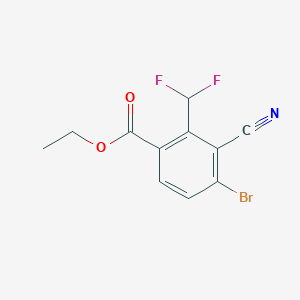
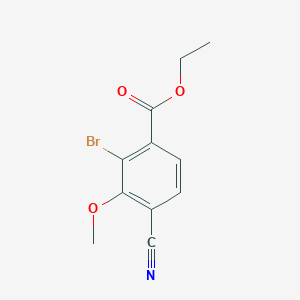
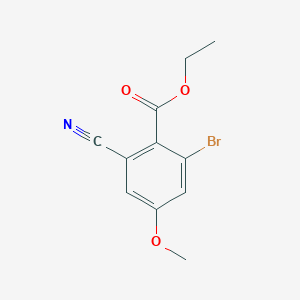

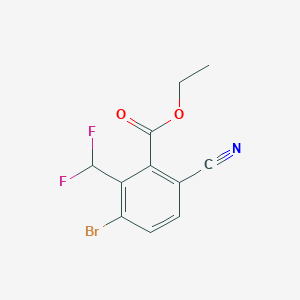

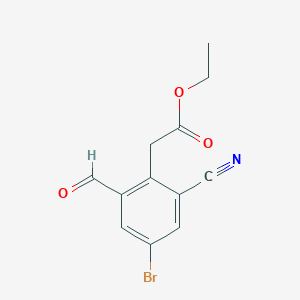
![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)
